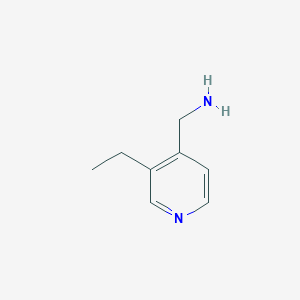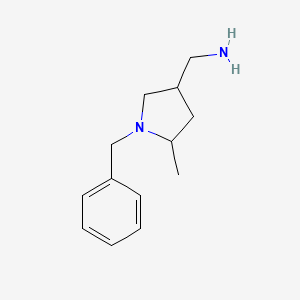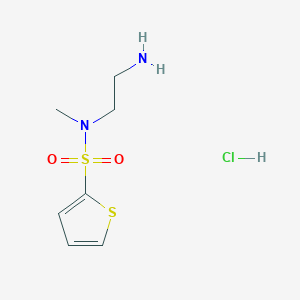
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Vue d'ensemble
Description
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461704-61-9 . It has a molecular weight of 270.51 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is 1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H .
Physical And Chemical Properties Analysis
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 270.51 .
Applications De Recherche Scientifique
-
Biological Activities of Pyrazoline Derivatives
- Field : Biological Sciences
- Application : Pyrazolines and their derivatives have been studied for their biological and pharmacological activities . A newly synthesized pyrazoline derivative was tested on rainbow trout alevins .
- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
- Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was carried out .
- Results : The protodeboronation was successfully applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Antileishmanial and Antimalarial Evaluation
- Field : Pharmacology
- Application : Certain pyrazoline derivatives have been studied for their antileishmanial and antimalarial activities .
- Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Synthesis of 1,4’-Bipyrazoles
- Field : Organic Chemistry
- Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .
-
Synthesis of 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Field : Biological Sciences
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was tested on rainbow trout alevins .
- Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
- Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .
-
Synthesis of 1,4’-Bipyrazoles
- Field : Organic Chemistry
- Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCSCUDXNSDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



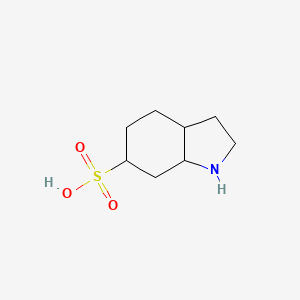
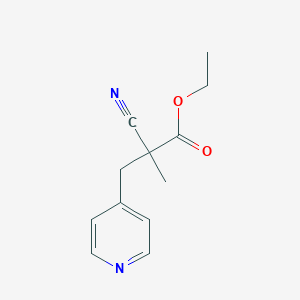
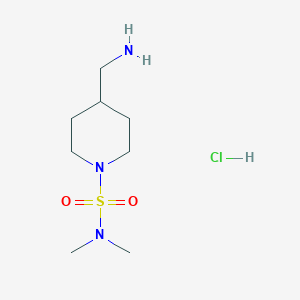
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
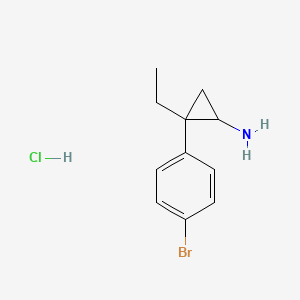
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
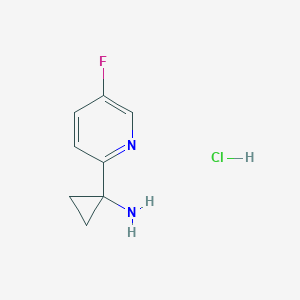
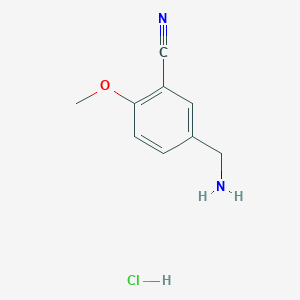
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
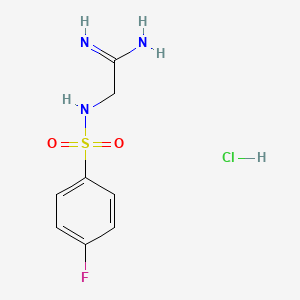
![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)
